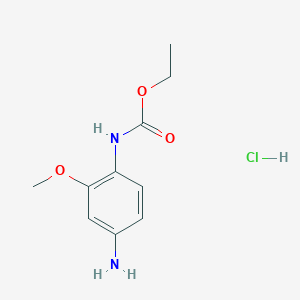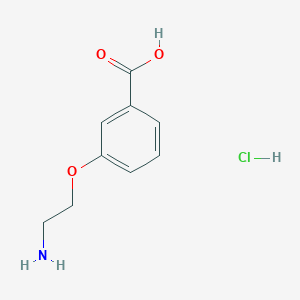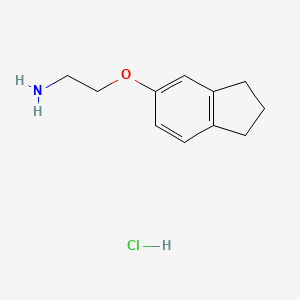![molecular formula C12H17ClFNO B1318329 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-44-1](/img/structure/B1318329.png)
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with a fluorophenoxy methyl group attached . The compound has a molecular weight of 245.73 g/mol .Scientific Research Applications
Serotonin Reuptake Inhibition
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a phenylpiperidine derivative and functions as a selective serotonin reuptake inhibitor (SSRI). This compound, specifically in the form of paroxetine hydrochloride, is used for treating various mental health conditions, including depression, anxiety, and stress disorders (Germann, Ma, Han, & Tikhomirova, 2013).
Antioxidant Properties
Analogues of this compound, such as 4-(l-naphthylamino)-piperidines, have been identified as potent inhibitors of lipid peroxidation. These analogues demonstrate significant antioxidant properties, essential in protecting cells from oxidative stress (Domány, Barta-Szalai, Gere, Farsang, & Schön, 1996).
Cognitive Impairment Treatment
This compound, particularly FG-7080, has shown potential in improving cognitive impairments caused by cholinergic dysfunction. This is evident in its effect on memory tasks in rats, suggesting a broader application in neurodegenerative conditions (Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki, 1993).
Metabolic Activity in Obesity
Research indicates that derivatives of this compound can influence metabolic activity, specifically in obese rats. Chronic administration led to reduced food intake and weight gain, highlighting its potential role in obesity treatment (Massicot, Steiner, & Godfroid, 1985).
Crystal Structure Analysis
Studies have also focused on analyzing the crystal structure of this compound, particularly in its paroxetine form. Understanding its crystal structure is crucial for its pharmaceutical formulation and stability (Yokota, Uekusa, & Ohashi, 1999).
Pharmacokinetic Studies
This compound has been a subject of pharmacokinetic studies, focusing on the compound's clearance and metabolism. This research is fundamental in understanding its behavior in the body and optimizing its therapeutic use (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
Safety and Hazards
As with any chemical compound, handling 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride requires appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended.
Properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWBPFYWQAZTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589392 | |
| Record name | 4-[(4-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-44-1 | |
| Record name | 4-[(4-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)
![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)



![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)
![{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride](/img/structure/B1318280.png)



![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)
![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)

